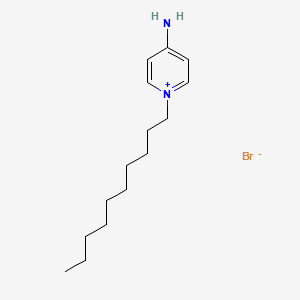

1-Decylpyridin-1-ium-4-amine;bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Decylpyridin-1-ium-4-amine;bromide is a useful research compound. Its molecular formula is C15H27BrN2 and its molecular weight is 315.29. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Properties

One of the most significant applications of 1-Decylpyridin-1-ium-4-amine bromide is its use as an antimicrobial agent. Quaternary ammonium salts (QAS), including this compound, have demonstrated potent antibacterial activity against various strains of bacteria, including antibiotic-resistant strains.

Case Study: Antibacterial Efficacy

A study evaluated a library of structurally related QAS against Staphylococcus aureus, revealing minimum inhibitory concentrations (MIC) as low as 64 µg/mL for certain compounds. The effectiveness was influenced by the length of the alkyl chain, with optimal activity observed between C10 and C14 .

Table 1: Antibacterial Activity of QAS Against S. aureus

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| 1-Decylpyridin-1-ium-4-amine bromide | ≤ 64 | Effective |

| Alkyl-triphenylphosphonium | ≤ 32 | Highly Effective |

| Alkyl-methylimidazolium | ≤ 16 | Very Effective |

Drug Development

The compound's structural characteristics make it valuable in drug development, particularly for creating new pharmaceuticals. Its ability to form stable complexes with various nucleophiles allows for the synthesis of diverse drug scaffolds.

Case Study: Synthesis of Brominated Compounds

Research has shown that the C-Br bond in brominated derivatives can serve as a handle for further transformations, facilitating the assembly of small molecular libraries relevant to drug development . This property is particularly useful in modifying existing drugs to enhance efficacy or reduce side effects.

Table 2: Transformations Utilizing the C-Br Bond

| Reaction Type | Description | Example Compound |

|---|---|---|

| Suzuki-Miyaura | Cross-coupling reaction to form biaryl compounds | Amlodipine derivative |

| Heck Reaction | Formation of alkenes from aryl halides | Aminoglutethimide derivative |

| Sonogashira Coupling | Coupling of aryl halides with alkynes | Modified anti-cancer agents |

Material Science Applications

In materials science, 1-Decylpyridin-1-ium-4-amine bromide has been explored for its potential in creating antibacterial coatings and films. The incorporation of quaternary ammonium compounds into polymer matrices can impart antimicrobial properties to materials used in medical devices and packaging.

Case Study: Antibacterial Polymers

A recent study demonstrated that polylactide films modified with linear polyethyleneimine (L-PEI) and brominated alkyl chains exhibited significant antibacterial activity against Escherichia coli. The presence of the quaternary ammonium centers enhanced the antimicrobial efficacy .

Table 3: Antibacterial Performance of Modified Polymers

| Polymer Type | Grafting Agent | Inhibition Concentration (%) |

|---|---|---|

| Polylactide + L-PEI | 1-Bromodecane | 30 wt% |

| Polylactide + L-PEI | 1-Bromooctane | 25 wt% |

Antifungal Applications

The compound also shows promise as an antifungal agent. Research indicates that bromine-containing compounds can effectively combat fungal infections, which are increasingly resistant to conventional treatments .

Case Study: Antifungal Efficacy

A formulation containing 1-Decylpyridin-1-ium-4-amine bromide was tested against various fungi, demonstrating superior antifungal activity compared to traditional antifungal agents.

Table 4: Efficacy Against Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | ≤ 32 µg/mL |

| Aspergillus niger | ≤ 16 µg/mL |

Propriétés

Numéro CAS |

1049722-94-2 |

|---|---|

Formule moléculaire |

C15H27BrN2 |

Poids moléculaire |

315.29 |

Nom IUPAC |

1-decylpyridin-1-ium-4-amine;bromide |

InChI |

InChI=1S/C15H26N2.BrH/c1-2-3-4-5-6-7-8-9-12-17-13-10-15(16)11-14-17;/h10-11,13-14,16H,2-9,12H2,1H3;1H |

Clé InChI |

XZQDEJNZYKZZER-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC[N+]1=CC=C(C=C1)N.[Br-] |

SMILES canonique |

CCCCCCCCCC[N+]1=CC=C(C=C1)N.[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.